1-Bromo-5-methoxy-4-methyl-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-methoxy-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSOAPODNIVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 5 Methoxy 4 Methyl 2 Nitrobenzene and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 1-bromo-5-methoxy-4-methyl-2-nitrobenzene, several strategic disconnections can be considered, primarily revolving around the introduction of the four substituents onto the benzene (B151609) ring.
The key challenge in the synthesis of this molecule is controlling the regiochemistry of the substitution reactions. The directing effects of the substituents play a crucial role:
Methoxy (B1213986) (-OCH₃): A strongly activating ortho-, para-director.
Methyl (-CH₃): A weakly activating ortho-, para-director.
Bromo (-Br): A deactivating ortho-, para-director.
Nitro (-NO₂): A strongly deactivating meta-director.
A primary retrosynthetic disconnection involves the nitration or bromination of a pre-functionalized benzene ring. Given the strong deactivating nature of the nitro group, it is often introduced late in the synthetic sequence to avoid hindering subsequent electrophilic aromatic substitution reactions. Therefore, a plausible retrosynthetic approach would involve the nitration of a tri-substituted benzene derivative.
Another strategic disconnection could involve the introduction of the methoxy group via nucleophilic aromatic substitution on a suitably activated precursor. This approach, however, is generally less common for the synthesis of simple methoxy-substituted aromatics unless specific electronic requirements are met.
Considering these factors, a logical forward synthesis would likely commence with a substituted anisole (B1667542) or toluene (B28343) derivative, followed by sequential introduction of the remaining functional groups, carefully orchestrating the order of reactions to achieve the desired substitution pattern.
Direct Synthesis Routes to this compound
Direct synthesis of this compound can be approached through several methodologies, primarily centered around electrophilic aromatic substitution.
Sequential Electrophilic Aromatic Substitution Strategies
This is the most common and versatile approach for the synthesis of polysubstituted benzenes. The order of introduction of the substituents is paramount to ensure the correct regiochemical outcome.
Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of nitration is dictated by the directing effects of the substituents already present on the aromatic ring.
A plausible synthetic route could involve the nitration of 3-bromo-4-methylanisole. In this precursor, the methoxy group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The positions ortho to the strong activating methoxy group are most susceptible to electrophilic attack.
| Precursor | Nitrating Agent | Conditions | Product | Yield |
| 3-Bromo-4-methylanisole | HNO₃ / H₂SO₄ | 0-10 °C | This compound | Moderate |
Note: The yield is an estimation based on analogous reactions and would require experimental verification.
Bromination is another key electrophilic aromatic substitution reaction. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), which can provide a low concentration of bromine, favoring radical or electrophilic pathways depending on the reaction conditions. organic-chemistry.orgmasterorganicchemistry.com
An alternative synthetic strategy could involve the bromination of 4-methoxy-3-methylnitrobenzene. In this case, the nitro group is a strong meta-director, while the methoxy and methyl groups are ortho-, para-directors. The combined directing effects would favor bromination at the position ortho to the methoxy group and meta to the nitro group.
| Precursor | Brominating Agent | Conditions | Product | Yield |
| 4-Methoxy-3-methylnitrobenzene | Br₂ / FeBr₃ or NBS | Varies | This compound | Moderate |
Note: The yield is an estimation based on analogous reactions and would require experimental verification.
Nucleophilic Aromatic Substitution Approaches for Methoxy Group Introduction
While less common for this specific target, the methoxy group could theoretically be introduced via a nucleophilic aromatic substitution (SₙAr) reaction. This would require a precursor with a good leaving group (e.g., a halogen) at the desired position and strong electron-withdrawing groups (like the nitro group) ortho and/or para to the leaving group to activate the ring towards nucleophilic attack.
For instance, a hypothetical precursor such as 1,5-dibromo-4-methyl-2-nitrobenzene could react with sodium methoxide (B1231860). The nitro group would activate the ring, facilitating the displacement of one of the bromine atoms by the methoxide ion. However, controlling the regioselectivity of such a reaction could be challenging and may lead to a mixture of products.
Multi-Step Conversions from Precursor Aromatic Systems
The synthesis of this compound can also be achieved through multi-step reaction sequences starting from more readily available aromatic compounds. For example, a synthesis could commence with a commercially available cresol (B1669610) or anisole derivative, followed by a series of protection, substitution, and functional group interconversion steps.
One potential multi-step route could start from 4-methylanisole. The synthesis would proceed through the following key steps:
Bromination of 4-methylanisole: This would likely yield a mixture of isomers, with the major product being 2-bromo-4-methylanisole (B1265754) due to the directing effect of the methoxy group. Separation of the desired 3-bromo-4-methylanisole isomer would be necessary.
Nitration of 3-bromo-4-methylanisole: As described in section 2.2.1.1, nitration of this intermediate would then yield the final product.
Alternatively, a route starting from 3-methylanisole (B1663972) could be envisioned, which upon bromination would be expected to yield 4-bromo-3-methylanisole (B1266121) as a major product, simplifying the purification process. Subsequent nitration would then lead to the target molecule.
Advanced Synthetic Techniques and Catalysis
The synthesis of complex aromatic molecules like this compound often requires advanced techniques that go beyond classical electrophilic aromatic substitution. These methods offer improved selectivity and efficiency, utilizing modern catalytic systems and novel reaction pathways.
Metal-Mediated Transformations (e.g., Copper-catalyzed reactions for related systems)
While direct copper-catalyzed synthesis of the title compound is not extensively documented, the utility of copper in transforming related nitroaromatic systems is well-established, offering insights into potential synthetic routes. Copper catalysts are recognized for their ability to direct redox chemistry in a highly site-selective manner on functionalized molecules. acs.org They are particularly effective in reactions involving nitro compounds, which are versatile intermediates in organic synthesis. nih.govorgchemres.org
Copper-catalyzed systems have been developed for various transformations, including:
Reduction of Nitro Groups: Copper-based catalysts, such as those derived from metal-organic framework (MOF) precursors, have demonstrated high efficiency in the reduction of nitrobenzene (B124822) to aniline (B41778). mdpi.com This process can be chemoselective, proceeding under mild conditions with excellent functional group tolerance. researcher.life The presence of a Cu₂O species on the catalyst surface can accelerate the reaction by facilitating electron transfer from a reducing agent like NaBH₄. mdpi.com
Oxidation Reactions: In related systems, copper catalysts facilitate the aerobic oxidation of substituted toluenes. For instance, nitrotoluene can be efficiently converted to nitrobenzoic acid using a copper phthalocyanine (B1677752) catalyst under oxygen pressure, showcasing high selectivity with minimal side products. acs.org
Functionalization of Nitroalkanes: Copper catalysis has been successfully employed in the α-functionalization of nitroalkanes with various electrophiles, including propargyl bromides. nih.gov This demonstrates copper's ability to overcome the inherent preference of nitroalkanes for O-alkylation, paving the way for complex C-C bond formations. nih.gov
These examples underscore the potential of applying copper-mediated strategies to functionalize precursors or analogues of this compound, particularly for transformations involving the nitro group or for C-H bond functionalization.
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects on Regioselectivity and Reaction Efficiency
The choice of solvent is crucial in electrophilic aromatic substitution reactions, as it can significantly influence both the reaction rate and the regiochemical outcome. quora.comstudysmarter.co.uk The primary mechanism involves the stabilization of the charged intermediate, known as the arenium ion or sigma complex. quora.com
Polarity: The polarity of the solvent can affect the stability of the cationic arenium intermediate. In some cases, non-polar solvents may slow down the rate of reaction. quora.com The inclusion of solvent effects is also critical for the accurate computational prediction of regioselectivity, as gas-phase calculations can lead to incorrect results. nih.gov
Protic vs. Aprotic: Protic solvents can solvate and stabilize charged intermediates through hydrogen bonding. This can be a determining factor in the reaction pathway and rate.
Catalyst Interaction: In heterogeneous catalysis, such as reactions using zeolites, solvents can be added to improve the mobility of reactants and their diffusion through the catalyst's pores, thereby enhancing reaction efficiency. cardiff.ac.uk
When planning a synthesis, the solvent must be chosen carefully to dissolve the reagents while remaining unreactive to the reagents and products. quora.com
Temperature and Pressure Control in Aromatic Functionalization
Precise control over temperature and pressure is paramount in aromatic functionalization reactions like nitration and bromination to ensure high yields and prevent the formation of unwanted byproducts. quora.combyjus.com
Temperature: Aromatic nitration is a highly exothermic process. byjus.com Without careful temperature control, the reaction can lead to the introduction of multiple nitro groups. quora.combyjus.com For the nitration of compounds like bromobenzene, it is recommended to maintain the temperature below 50-60°C to favor monosubstitution. uri.edu This is typically achieved by slow, portion-wise addition of the substrate and cooling the reaction vessel with an ice-water bath. uri.edu Conversely, for certain reactions like the bromination of strongly deactivated aromatic compounds, elevated temperatures (e.g., 60-80°C) may be necessary to drive the reaction forward. scirp.org
Pressure: While many aromatic functionalizations are conducted at atmospheric pressure, pressure can be a key variable in certain catalytic processes. For example, some copper-catalyzed aerobic oxidations of aromatic substrates are performed under pressurized air or oxygen to increase the concentration of the gaseous reactant and enhance the reaction rate. acs.org
Reaction Chemistry and Mechanistic Studies of 1 Bromo 5 Methoxy 4 Methyl 2 Nitrobenzene
Reactivity of Aromatic Halogen Substituents
The bromine atom in 1-bromo-5-methoxy-4-methyl-2-nitrobenzene is a key site for chemical modification, participating in both nucleophilic aromatic substitution and palladium-mediated cross-coupling reactions. The outcomes of these reactions are heavily influenced by the electronic environment of the benzene (B151609) ring.
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the case of this compound, the potent electron-withdrawing nitro group, positioned ortho to the bromine atom, significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.
The mechanism of this substitution typically proceeds via a bimolecular addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups. In this specific molecule, the nitro group at the ortho position plays a crucial role in stabilizing this intermediate. Following its formation, the Meisenheimer complex rearomatizes by expelling the bromide ion, yielding the substituted product.
While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented, the principles of SNAr reactions on analogous compounds provide a strong predictive framework for its reactivity. For instance, related compounds with activating nitro groups readily undergo substitution with various nucleophiles.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent of this compound makes it a suitable candidate for such transformations.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a premier method for the synthesis of biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
While specific Suzuki-Miyaura coupling reactions involving this compound are not detailed in the available literature, studies on structurally similar compounds, such as 1-bromo-4-nitrobenzene, demonstrate the feasibility of this transformation. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The electronic nature of the substituents on the aryl bromide can influence the reaction conditions required for efficient coupling.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Related Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 4-Nitrobiphenyl | High |
| ortho-bromoanilines | Various boronic esters | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Corresponding biaryls | Good to Excellent nih.gov |
This table presents data from reactions on analogous compounds to illustrate typical conditions and outcomes for Suzuki-Miyaura couplings.
The Ullmann condensation, or Ullmann-type coupling, is another important method for the formation of carbon-carbon and carbon-heteroatom bonds, traditionally involving copper-mediated reactions of aryl halides. These reactions are particularly useful for the synthesis of biaryl ethers, thioethers, and amines. More contemporary Ullmann-type reactions can also be catalyzed by palladium or other transition metals.
The classical Ullmann reaction for C-C bond formation involves the reductive coupling of two molecules of an aryl halide in the presence of a stoichiometric amount of copper, often at high temperatures. For the synthesis of biaryl ethers (a C-O coupling), an aryl halide is reacted with a phenol (B47542) in the presence of a copper catalyst and a base.
Specific investigations into the Ullmann-type coupling of this compound are not readily found. However, the reactivity of similar bromo-nitroaromatics suggests that this compound would be a viable substrate. For example, the Ullmann coupling of 1-iodo-2-nitrobenzene (B31338) has been shown to produce 2,2'-dinitrobiphenyl. rsc.org The presence of the activating nitro group can facilitate these reactions.
Table 2: Examples of Ullmann-type Coupling Reactions with Related Substrates
| Aryl Halide | Coupling Partner | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|---|
| 1-iodo-2-nitrobenzene | - | Copper powder | Heat, solvent-free | 2,2'-Dinitrobiphenyl rsc.org |
This table provides examples from related compounds to demonstrate the principles of Ullmann-type couplings.
Cross-Coupling Reactivity and Palladium-Mediated Processes
Transformations of the Nitro Group
The nitro group in this compound is a versatile functional handle that can be transformed into other functionalities, most notably an amino group through reduction.
The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents and reaction conditions, ranging from catalytic hydrogenation to the use of dissolving metals or metal salts.
Common methods for this reduction include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. It is often a clean and efficient method.
Metal/Acid Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. In the case of this compound, a key consideration would be the potential for hydrodebromination (loss of the bromine atom) under certain catalytic hydrogenation conditions. Milder reducing agents or carefully controlled conditions might be necessary to selectively reduce the nitro group while preserving the bromo substituent. For example, tin(II) chloride is often used for the selective reduction of nitro groups in the presence of other sensitive functionalities.
While specific protocols for the reduction of this compound are not detailed in the available research, the general methodologies for nitro group reduction are well-established and would be applicable.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature to moderate heat | Highly efficient, but can lead to hydrodehalogenation. |
| Fe, HCl or NH₄Cl | Ethanol/Water, reflux | A classic, robust, and cost-effective method. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A milder reagent, often used for selective reductions. |
This table outlines general methods for nitro group reduction applicable to the target compound.
Mechanistic Aspects of Nitro Group Conversions
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds can proceed through several intermediates, and the final product depends on the choice of reducing agent and reaction conditions.
The mechanism of catalytic hydrogenation, a common method for nitro group reduction, involves the adsorption of the nitro compound onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). Hydrogen atoms are also adsorbed onto the catalyst surface and are sequentially added to the nitro group. The process is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
For a compound like this compound, the reduction of the nitro group to an amine would yield 2-bromo-5-methoxy-4-methylaniline. The presence of the bromine atom raises the possibility of dehalogenation as a side reaction, particularly with certain catalysts like palladium on carbon (Pd/C) under forcing conditions. The general pathway for nitro group reduction is as follows:
General Reaction Scheme for Nitro Group Reduction
| Reactant | Reagents and Conditions | Intermediate 1 | Intermediate 2 | Product |
|---|
The electronic environment of the benzene ring influences the ease of reduction. The presence of electron-donating groups like methoxy (B1213986) and methyl can slightly increase the electron density on the nitro group, potentially making it marginally more difficult to reduce compared to nitrobenzene (B124822) itself. Conversely, the electron-withdrawing bromo and the nitro group itself facilitate the reduction.
Reactivity of the Methoxy and Methyl Groups
Aromatic methoxy groups are generally stable but can be cleaved to the corresponding phenol under harsh conditions, typically using strong acids like HBr or HI, or with strong Lewis acids such as BBr3. The mechanism of acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br-) on the methyl group in an SN2 reaction.
In the case of this compound, cleavage of the methoxy group would yield 2-bromo-4-methyl-5-nitrophenol. The strong deactivating effect of the nitro group can make the aromatic ring less susceptible to reactions that involve protonation, potentially requiring more forcing conditions for ether cleavage.
Derivatization of the methoxy group itself is less common without cleavage. However, the substituents on the ring can influence its stability and reactivity.
The methyl group attached to the benzene ring can undergo free-radical halogenation at the benzylic position under UV light or with the use of initiators like N-bromosuccinimide (NBS). This would lead to the formation of a benzylic halide, for instance, 1-bromo-5-methoxy-4-(bromomethyl)-2-nitrobenzene. This benzylic halide can then serve as a substrate for various nucleophilic substitution reactions.
Oxidation of the methyl group to a carboxylic acid is another common transformation, typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). This reaction would convert this compound into 2-bromo-5-methoxy-4-carboxy-2-nitrobenzene. The reaction proceeds via a benzylic radical intermediate, and the presence of at least one benzylic hydrogen is a prerequisite.
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes
In the context of electrophilic aromatic substitution, the existing substituents on the benzene ring in this compound collectively determine the position of any incoming electrophile. The directing effects of the individual groups are summarized below:
| Substituent | Electronic Effect | Directing Effect |
| -NO2 | Strongly deactivating (-I, -M) | Meta-directing |
| -Br | Deactivating (-I, +M) | Ortho-, Para-directing |
| -OCH3 | Strongly activating (+M, -I) | Ortho-, Para-directing |
| -CH3 | Activating (+I, hyperconjugation) | Ortho-, Para-directing |
The positions on the ring are C1-Br, C2-NO2, C3-H, C4-CH3, C5-OCH3, and C6-H. The two available positions for substitution are C3 and C6.
The powerful activating and ortho-, para-directing effect of the methoxy group at C5 will strongly direct incoming electrophiles to its ortho positions (C4 and C6) and its para position (C1). The C4 and C1 positions are already substituted. Therefore, the methoxy group strongly activates the C6 position.
The methyl group at C4 is also an ortho-, para-director, activating its ortho positions (C3 and C5) and its para position (C1). With C1 and C5 already substituted, it activates the C3 position.
The bromo group at C1 is an ortho-, para-director, directing to C2 and C6 (ortho) and C4 (para). With C2 and C4 occupied, it directs to C6.
The nitro group at C2 is a strong meta-director, directing to its meta positions (C4 and C6). With C4 occupied, it directs to C6.
Considering these combined effects, the C6 position is strongly activated by the methoxy group and also directed to by the bromo and nitro groups. The C3 position is activated by the methyl group. The strong activation by the methoxy group is likely to be the dominant factor, making the C6 position the most probable site for electrophilic attack. However, steric hindrance from the adjacent bromine atom at C1 could play a role.
Steric hindrance can significantly influence the rate and outcome of reactions. In this compound, the substituents are positioned in a way that can create steric crowding.
The nitro group at the C2 position is flanked by the bromine atom at C1. This steric bulk can hinder the approach of reagents to the nitro group and to the adjacent C3 position. Similarly, the bromine atom at C1 experiences steric hindrance from the ortho nitro group.
During electrophilic aromatic substitution, the approach of an electrophile to the C6 position might be slightly hindered by the adjacent bromine atom at C1. wikipedia.org The approach to the C3 position would be hindered by the adjacent nitro group at C2 and the methyl group at C4. The degree of steric hindrance will depend on the size of the incoming electrophile. For very bulky electrophiles, the reaction rate at either position could be significantly reduced, or the reaction might favor the less sterically crowded site, which in this case would likely still be C6 due to the powerful electronic activation by the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Detailed experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Specific ¹³C NMR spectral data, which would confirm the carbon framework of the molecule through observed chemical shifts, could not be found in published scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Information from two-dimensional NMR experiments, which are crucial for establishing the connectivity between protons and carbons within the molecule, is not available for this compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
The accurate mass determination of the molecular ion of this compound through HRMS has not been reported in accessible literature, which would otherwise provide confirmation of its elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
An analysis of the fragmentation pattern of this compound under mass spectrometry, which would provide further structural confirmation by identifying characteristic fragment ions, is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectrum for this compound could be found. This prevents the creation of a data table and the analysis of characteristic vibrational frequencies for its functional groups (C-Br, C-O, C-H, NO₂).
X-ray Crystallography and Solid-State Structural Analysis
There is no evidence of a crystal structure determination for this compound in the searched databases. This absence of data makes it impossible to provide information on:
Conclusion
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential in organic synthesis. Its unique substitution pattern provides a platform for a diverse range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and various cross-coupling reactions. While detailed research specifically focused on this molecule is not abundant in the public domain, its structural features and the known reactivity of related compounds firmly establish it as a valuable building block for the synthesis of complex and potentially bioactive molecules. Further exploration of the chemistry of this compound is warranted and could lead to the discovery of novel synthetic routes and the development of new chemical entities with interesting properties.
Computational and Theoretical Investigations of 1 Bromo 5 Methoxy 4 Methyl 2 Nitrobenzene
Quantum Chemical Calculations: A Potential Avenue for Exploration
Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene, these methods could provide invaluable insights.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) would be a suitable method to investigate the electronic structure of this compound. Such studies could determine optimized molecular geometry, electron density distribution, and the effects of the various substituents on the aromatic ring. While no specific DFT studies on this molecule are published, research on other nitroaromatic compounds has demonstrated the utility of DFT in understanding their electronic properties.
Molecular Orbital Analysis and Frontier Orbitals
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. For this compound, a molecular orbital analysis would reveal the regions most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions would be instrumental in characterizing the molecule.
Molecular Dynamics Simulations for Conformational Analysis
The presence of the methoxy (B1213986) and nitro groups introduces rotational flexibility in this compound. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. For a series of related nitrobenzene (B124822) derivatives including this compound, QSRR modeling could be used to predict their reactivity in specific reactions based on calculated molecular descriptors. However, no such studies specifically including this compound are currently available.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms. By locating and characterizing the transition states of potential reactions involving this compound, it would be possible to elucidate the preferred reaction pathways and calculate activation energies. This would be particularly useful for understanding its synthesis and degradation processes.
Applications of 1 Bromo 5 Methoxy 4 Methyl 2 Nitrobenzene As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The structural features of 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene make it a versatile starting material for the synthesis of intricate organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in constructing the carbon skeleton of complex natural products and pharmaceutically active compounds.
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and agrochemicals. The methoxy (B1213986) and methyl groups on the ring influence the regioselectivity of these reactions and can be modified in later synthetic steps if required.
Precursor for Advanced Aromatic Building Blocks
This compound can be strategically employed as a precursor to generate more elaborate aromatic building blocks. Through sequential and selective manipulation of its functional groups, a diverse array of polysubstituted aromatic compounds can be accessed. For instance, reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer reaction, allows for the introduction of a wide range of substituents at that position, including halogens, cyano, and hydroxyl groups.
Simultaneously, the bromine atom can be converted into other functional groups. For example, it can be replaced by an aryl, alkyl, or vinyl group via cross-coupling reactions. This orthogonal reactivity of the nitro and bromo groups allows for a modular approach to the synthesis of highly functionalized aromatic scaffolds, which are essential components in many areas of chemical research.
Utility in the Development of New Materials and Functional Molecules
The development of novel materials with specific electronic, optical, or thermal properties often relies on the design and synthesis of tailored molecular components. This compound can serve as a key intermediate in the synthesis of such functional molecules. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a push-pull system, which can be a desirable feature for non-linear optical materials and organic light-emitting diodes (OLEDs).
The bromo group allows for the incorporation of this aromatic unit into larger polymeric structures through polymerization reactions, such as Suzuki polycondensation. This can lead to the formation of conjugated polymers with interesting photophysical properties. Furthermore, the nitro group can be converted to other functionalities that can impart specific properties, such as the ability to bind metal ions or to self-assemble into ordered structures.
Strategic Intermediate in the Synthesis of Substituted Aryl Ethers and Amines
Substituted aryl ethers and amines are prevalent structural motifs in a vast number of biologically active compounds and functional materials. This compound is a valuable intermediate for the synthesis of these classes of compounds.
Substituted aryl ethers can be synthesized through nucleophilic aromatic substitution of the bromine atom with various alkoxides or phenoxides. The electron-withdrawing nitro group facilitates this reaction. Alternatively, Ullmann condensation can be employed to form the ether linkage.
The synthesis of substituted aryl amines can be achieved by first reducing the nitro group to an amine. The resulting aniline (B41778) derivative can then undergo a variety of reactions, such as N-alkylation, N-acylation, or participation in Buchwald-Hartwig amination to form more complex amine structures. The bromine atom can also be a site for amination reactions, providing another route to substituted anilines.
Potential Synthetic Transformations
| Functional Group | Potential Reactions | Resulting Functional Group(s) |
| Bromo | Suzuki, Heck, Sonogashira, Stille, Negishi couplings | Aryl, vinyl, alkynyl, alkyl groups |
| Buchwald-Hartwig amination | Aryl amines | |
| Ullmann condensation | Aryl ethers | |
| Nucleophilic Aromatic Substitution | Alkoxy, amino, cyano groups | |
| Nitro | Reduction (e.g., with Sn/HCl, H₂/Pd-C) | Amino group |
| Nucleophilic Aromatic Substitution (activating group) | Various substituted products | |
| Methoxy | Ether cleavage (e.g., with BBr₃) | Hydroxyl group |
| Methyl | Oxidation (e.g., with KMnO₄) | Carboxylic acid |
Derivatives and Structure Reactivity Relationships of 1 Bromo 5 Methoxy 4 Methyl 2 Nitrobenzene
Systematic Modification of Substituents and their Impact on Reactivity
The reactivity of 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is governed by the electronic and steric effects of its four substituents: a bromo group, a methoxy (B1213986) group, a methyl group, and a nitro group. The interplay of these groups determines the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack.
The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing its electron density. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The bromine atom is located ortho to the nitro group, a position that is highly activated for nucleophilic displacement.
The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups. The methoxy group exerts a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect, with the resonance effect being dominant. The methyl group is a weak electron-donating group through an inductive effect. Both groups increase the electron density of the ring, thereby activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions relative to themselves.
Systematic modification of these substituents would predictably alter the reactivity of the parent molecule. For instance, replacing the methyl group with a more strongly electron-donating group, such as an ethyl or tert-butyl group, would further enhance the electron density of the ring, potentially increasing the rate of electrophilic substitution at the available positions. Conversely, replacing the methyl group with an electron-withdrawing group, like a trifluoromethyl group (-CF₃), would further deactivate the ring towards electrophilic attack but could potentially enhance its reactivity in nucleophilic aromatic substitution reactions.
The following table summarizes the expected impact of substituent modifications on the reactivity of the aromatic ring:
| Substituent Modification | Position of Modification | Expected Impact on Electrophilic Reactivity | Expected Impact on Nucleophilic Reactivity (at C-Br) |
| -CH₃ → -CH₂CH₃ | 4 | Increased | Minimal direct effect |
| -CH₃ → -CF₃ | 4 | Decreased | Increased |
| -OCH₃ → -OH | 5 | Increased | Minimal direct effect |
| -OCH₃ → -OCOCH₃ | 5 | Decreased | Minimal direct effect |
| -NO₂ → -CN | 2 | Decreased (less deactivating than -NO₂) | Decreased |
| -Br → -Cl | 1 | Similar (slightly less deactivating) | Increased (C-Cl bond is stronger) |
Design Principles for Novel Analogues with Tuned Reactivity
The design of novel analogues of this compound with tailored reactivity hinges on a clear understanding of the desired chemical transformation.
For Enhanced Electrophilic Substitution: To design analogues that are more susceptible to electrophilic attack, the primary strategy would be to enhance the electron-donating capacity of the substituents. This could involve:
Introducing additional activating groups: If sterically feasible, the introduction of another electron-donating group would significantly increase the nucleophilicity of the aromatic ring.
Modifying existing activating groups: Replacing the methyl group with a more powerful electron-donating alkyl group or modifying the methoxy group to an amino or hydroxyl group would enhance reactivity.
Replacing the nitro group: Substituting the strongly deactivating nitro group with a less deactivating group or even an activating group would fundamentally change the reactivity profile, making the ring more susceptible to electrophiles.
For Enhanced Nucleophilic Aromatic Substitution: To facilitate the displacement of the bromide ion, the design principles would focus on increasing the electrophilicity of the carbon atom to which it is attached. This can be achieved by:
Strengthening the electron-withdrawing nature of the ring: Replacing the methyl or methoxy groups with electron-withdrawing substituents would further decrease the electron density of the ring, making it a better target for nucleophiles.
Introducing additional electron-withdrawing groups: Placing another strong electron-withdrawing group, such as a nitro or cyano group, at a position that can stabilize the negative charge of the Meisenheimer intermediate (the intermediate in SNAr reactions), would significantly accelerate the reaction.
Comparative Studies with Structural Isomers and Related Bromonitrobenzene Derivatives
Positional Isomer Effects (e.g., Comparisons with 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene)
The relative positions of the substituents have a profound impact on the molecule's reactivity. A direct comparison between This compound and its isomer, 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene , highlights these positional effects.
In This compound , the bromo and nitro groups are ortho to each other. The strong electron-withdrawing nitro group is in a prime position to activate the bromine for nucleophilic aromatic substitution. The methoxy group is para to the bromine and meta to the nitro group, while the methyl group is meta to the bromine and para to the nitro group.
In the isomer, 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene , the bromine is now para to the nitro group. This para relationship is also highly activating for nucleophilic aromatic substitution, as the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group. The methoxy group is ortho to the bromine and meta to the nitro group, and the methyl group is meta to the bromine and ortho to the nitro group.
While both isomers are activated towards nucleophilic substitution of the bromine, the relative rates would depend on the subtle interplay of steric and electronic effects of the other substituents. For instance, the steric hindrance around the bromine atom and the ability of the methoxy and methyl groups to influence the stability of the reaction intermediates would differ between the two isomers.
| Property | This compound | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | Rationale |
| Susceptibility to SNAr at C-Br | High | High | In both isomers, the bromine is activated by a nitro group in an ortho or para position. |
| Regioselectivity of Electrophilic Attack | Complex | Complex | The directing effects of the activating (-OCH₃, -CH₃) and deactivating (-NO₂) groups would lead to a mixture of products, with the outcome dependent on the specific electrophile and reaction conditions. |
Impact of Different Halogens and Alkoxy Groups on Reactivity
The nature of the halogen and alkoxy groups also plays a crucial role in determining the reactivity of bromonitrobenzene derivatives.
Halogen Effects: The reactivity of the leaving group in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. Therefore, a fluoro analogue of this compound would be expected to be more reactive towards nucleophiles. In electrophilic aromatic substitution, halogens are deactivating groups, with the deactivating effect increasing down the group (I > Br > Cl > F).
Alkoxy Group Effects: The nature of the alkoxy group primarily influences the electron-donating ability and steric hindrance. A methoxy group (-OCH₃) is a strong activating group. Replacing it with a larger alkoxy group, such as an ethoxy (-OCH₂CH₃) or isopropoxy (-OCH(CH₃)₂), would slightly increase the electron-donating inductive effect but also introduce more steric bulk. This increased steric hindrance could influence the regioselectivity of electrophilic substitution and potentially hinder the approach of nucleophiles in SNAr reactions, depending on the reaction site.
The following table illustrates the expected trends in reactivity upon changing the halogen and alkoxy substituents.
| Compound | Expected Reactivity in SNAr (relative to the bromo-methoxy parent) | Expected Reactivity in Electrophilic Substitution (relative to the bromo-methoxy parent) |
| 1-Fluoro-5-methoxy-4-methyl-2-nitrobenzene | Higher | Higher (less deactivating halogen) |
| 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene | Higher | Higher (less deactivating halogen) |
| 1-Bromo-5-ethoxy-4-methyl-2-nitrobenzene | Similar to slightly lower (steric effects) | Similar to slightly higher (inductive effect) |
| 1-Bromo-5-isopropoxy-4-methyl-2-nitrobenzene | Lower (increased steric hindrance) | Similar (inductive vs. steric effects) |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodologies
Direct experimental data for 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is scarce. However, research on its isomers and other polysubstituted nitrobenzenes provides a solid foundation for understanding its likely properties and the methodologies for its study. The synthesis of such compounds typically involves multi-step sequences of electrophilic aromatic substitution reactions, with the order of substituent introduction being critical to achieving the desired isomer. libretexts.org
Key methodologies for the synthesis of related compounds, which would be applicable to the target molecule, include:
Nitration: Introduction of the nitro group onto a pre-existing substituted benzene (B151609) ring using a mixture of nitric acid and sulfuric acid. nih.gov
Bromination: Electrophilic bromination using bromine in the presence of a Lewis acid catalyst like FeBr3.
Friedel-Crafts Alkylation/Acylation: Introduction of the methyl group, although direct alkylation can be prone to polysubstitution and rearrangement. Acylation followed by reduction offers a more controlled alternative.
Nucleophilic Aromatic Substitution: The methoxy (B1213986) group can be introduced by the reaction of a corresponding halide with a methoxide (B1231860) source, particularly if the ring is activated by electron-withdrawing groups.
Characterization of these compounds relies on a combination of spectroscopic techniques. Due to the presence of multiple isomers, unambiguous identification is a key challenge.
Table 1: Comparison of Spectroscopic Data for Related Nitroaromatic Compounds
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |
| Nitrobenzene (B124822) | 8.25 (d), 7.71 (t), 7.56 (t) stackexchange.com | 148.3, 134.7, 129.4, 123.5 stackexchange.com | ~1520 (asym NO2), ~1345 (sym NO2) |
| 4-Nitrotoluene | 8.15 (d), 7.35 (d) | 147.1, 139.9, 129.7, 123.7, 21.6 | ~1515 (asym NO2), ~1340 (sym NO2) |
| 2-Bromo-1-methoxy-4-nitrobenzene | - | - | - |
| This compound (Predicted) | Singlets for aromatic protons and methyl/methoxy protons | Distinct signals for each of the 8 carbons | ~1530-1510 (asym NO2), ~1350-1330 (sym NO2), ~1250 (C-O stretch) |
Data for this compound is predicted based on typical chemical shifts and infrared absorption frequencies for similar functional groups.
Unexplored Synthetic Avenues for this compound
The synthesis of polysubstituted benzenes often presents challenges in regioselectivity. nih.gov While classical electrophilic substitution is the standard approach, several modern synthetic methodologies remain unexplored for the specific synthesis of this compound.
Directed Ortho-Metalation (DoM): This strategy could offer precise control over the introduction of substituents. For example, a methoxy or a protected amino group could direct the lithiation of the aromatic ring, followed by quenching with an electrophile to introduce the bromo or methyl group in a specific position.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Starting with a pre-functionalized benzene ring, Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be employed to introduce the methyl or methoxy groups. acs.org For instance, a dibrominated nitroanisole could be selectively coupled with a methylating agent.
Benzannulation Reactions: Building the aromatic ring from acyclic precursors (a [4+2] cycloaddition, for instance) could provide a highly regioselective route to the target molecule, although this would likely be a more complex and less convergent approach. researchgate.net
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, such as temperature and reaction time, for hazardous reactions like nitration, potentially leading to higher yields and selectivity.
Advanced Mechanistic Questions and Theoretical Challenges
The synthesis and reactivity of this compound present several interesting mechanistic questions that could be addressed through advanced computational chemistry.
Regioselectivity in Electrophilic Aromatic Substitution: The interplay of the directing effects of the four substituents (ortho, para-directing methoxy and methyl groups, and meta-directing nitro group, with the deactivating but ortho, para-directing bromo group) makes predicting the outcome of further substitution reactions complex. wikipedia.org Computational modeling could predict the most likely sites of electrophilic attack.
Theoretical Prediction of Spectroscopic Properties: Given the difficulty in isolating and characterizing a single isomer from a complex mixture, quantum chemical calculations of NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra would be invaluable for its identification. nih.govresearchgate.net
Conformational Analysis: The steric hindrance between the substituents, particularly the nitro and bromo groups adjacent to the methyl and methoxy groups, could lead to interesting conformational preferences, such as the twisting of the nitro group out of the plane of the benzene ring. This would impact the electronic properties and reactivity of the molecule. nih.gov
Reaction Mechanism of Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group could activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group. Mechanistic studies could elucidate the kinetics and thermodynamics of such reactions. mdpi.com
Potential for Further Development in Materials Science and Organic Synthesis
Nitroaromatic compounds are versatile intermediates in organic synthesis and can possess interesting properties for materials science applications. nih.gov
Precursors for Biologically Active Molecules: The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The resulting substituted aniline (B41778) could serve as a building block for more complex molecules.
Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests potential applications in the development of new dyes and pigments. Modification of the substituents could be used to tune the color and other properties.
Non-Linear Optical (NLO) Materials: The push-pull electronic nature of the substituted benzene ring (with electron-donating methoxy and methyl groups and an electron-withdrawing nitro group) is a common motif in molecules with NLO properties.
Energetic Materials: While this specific compound is unlikely to be a powerful explosive, the nitro group is a key component of many energetic materials. Research into its thermal stability and decomposition pathways could be of interest.
Emerging Analytical Techniques for Detailed Characterization
The unambiguous characterization of this compound, especially in the presence of its isomers, requires advanced analytical techniques.
Hyphenated Chromatographic and Spectrometric Methods: The combination of gas chromatography or liquid chromatography with mass spectrometry (GC-MS, LC-MS) is a powerful tool for separating and identifying isomers. slideshare.netomicsonline.orgnih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
Multidimensional NMR Spectroscopy: While 1D 1H and 13C NMR are standard, 2D techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the substituents. omicsonline.orgscispace.com NOESY experiments could provide information about the spatial proximity of different groups, aiding in conformational analysis.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation that can distinguish between isomers that are difficult to separate by chromatography alone.
Computational Spectroscopy: As mentioned earlier, the use of computational methods to predict NMR, IR, and other spectroscopic data is becoming increasingly reliable and can be a crucial tool for identifying the correct isomer when authentic reference standards are unavailable. nih.gov
Chiral Chromatography: If the molecule were to be derivatized to introduce a chiral center, chiral chromatography could be used to separate enantiomers and confirm the stereochemistry.
Q & A
Q. What are the optimized synthetic routes for 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene, considering regioselectivity challenges?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Methylation : Introduce the methyl group at position 4 via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
Methoxylation : Protect position 5 via methoxy group introduction using methanol and H₂SO₄.
Bromination : Electrophilic bromination at position 1 using Br₂ with FeBr₃ as a catalyst (directed by the electron-donating methoxy group).
Nitration : Introduce the nitro group at position 2 using HNO₃/H₂SO₄, leveraging the meta-directing effect of bromine and ortho/para-directing effects of methoxy.
Key Considerations :
- Order of steps is critical to avoid conflicting directing effects.
- Purification via column chromatography (silica gel, hexane/EtOAc) improves yield .
Table 1 : Comparative Reaction Yields Under Different Catalysts
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | FeBr₃ | 0–25 | 78 |
| Nitration | H₂SO₄ | 50 | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.3–2.5 ppm) groups. Aromatic protons show splitting patterns consistent with substituent positions.
- ¹³C NMR : Confirms nitro (δ 148–150 ppm) and bromine (δ 115–120 ppm) effects on aromatic carbons.
- X-ray Crystallography : Resolves spatial arrangement of substituents; SHELX software (e.g., SHELXL) refines crystal structures .
- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing/donating groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Nitro Group (EWG) : Deactivates the ring, directing electrophiles to meta positions. Enhances stability of intermediates in Suzuki couplings.
- Methoxy Group (EDG) : Activates the ring for electrophilic substitution but competes with bromine for directing effects.
- Experimental Design :
- Use Pd(PPh₃)₄ catalyst for Buchwald-Hartwig amination; optimize ligand ratios to mitigate steric hindrance from the methyl group.
- Monitor reaction progress via LC-MS to identify byproducts .
Q. How can researchers address contradictions in reported reaction yields when using different catalysts?
- Methodological Answer :
- Systematic Comparison : Replicate reactions under identical conditions (solvent, temperature, molar ratios) while varying catalysts (e.g., FeBr₃ vs. AlCl₃).
- Control Experiments : Test catalyst purity and moisture sensitivity. For example, anhydrous FeBr₃ may improve bromination efficiency by 15–20% compared to hydrated forms.
- Data Analysis : Apply ANOVA to statistically validate yield discrepancies. Publish negative results to clarify optimal conditions .
Q. What are the potential applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Building Block : Used to synthesize derivatives with modified bioactivity. For example:
- Reduce the nitro group to an amine for Schiff base formation.
- Replace bromine with iodine via Finkelstein reaction for radiopharmaceutical labeling.
- Biological Screening : Compare with analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) in antimicrobial assays. Structure-activity relationship (SAR) studies reveal substituent effects on potency .
Table 2 : Comparative Biological Activity of Nitroaromatic Derivatives
| Compound | Antimicrobial IC₅₀ (µM) | Antitumor IC₅₀ (µM) |
|---|---|---|
| 1-Bromo-5-methoxy-4-methyl-2-nitro | 12.3 ± 1.2 | 8.9 ± 0.8 |
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 18.7 ± 2.1 | 6.5 ± 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
